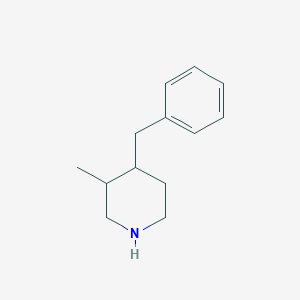

4-Benzyl-3-methylpiperidine

Description

Contextualization within Piperidine (B6355638) Chemical Space

The piperidine motif, a six-membered saturated ring containing a nitrogen atom, is a cornerstone of modern drug design. mdpi.com Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, enabling complex and specific interactions with biological targets like enzymes and receptors. rsc.org The exploration of this "3D fragment chemical space" is critical for moving beyond the flat, two-dimensional molecules that have historically dominated screening libraries. anadolu.edu.tr

The compound 4-Benzyl-3-methylpiperidine is a prime example of a decorated piperidine scaffold. It possesses two key substituents that define its chemical character and biological potential:

A methyl group at the 3-position.

A benzyl (B1604629) group at the 4-position.

This specific 3,4-disubstitution pattern creates chiral centers, resulting in multiple possible stereoisomers (diastereomers and enantiomers). Each isomer presents a unique three-dimensional shape, influencing how the molecule fits into the binding pockets of target proteins. The ability to selectively synthesize a specific isomer, such as the (3R,4R) configuration, is a significant focus of modern synthetic chemistry, as different isomers can exhibit vastly different biological activities. researchgate.netresearchgate.netacs.org The interplay between the alkyl methyl group and the larger, aromatic benzyl group on the flexible piperidine ring makes this scaffold a valuable tool for probing molecular interactions in chemical biology.

Historical Overview of Relevant Piperidine Synthesis and Derivatization

The synthesis of piperidine derivatives has evolved considerably over the decades, moving from classical, often low-selectivity methods to highly sophisticated, stereocontrolled strategies.

Historically, a common method for producing piperidines has been the hydrogenation of substituted pyridine (B92270) precursors . mdpi.com This approach involves reducing the aromatic pyridine ring to a saturated piperidine ring, often using metal catalysts like palladium or rhodium. mdpi.com While effective for creating the basic piperidine core, controlling the stereochemistry of multiple substituents during this process can be challenging, often leading to mixtures of isomers. A patent for an improved process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine highlights a multi-step synthesis starting from 3-Amino-4-methyl pyridine, involving quaternization with a benzyl halide, followed by partial reduction. google.com

More recent advancements have focused on achieving high diastereoselectivity to access specific isomers of compounds like this compound. These modern methods provide chemists with precise control over the molecule's 3D architecture.

| Modern Synthetic Method | Description | Key Advantage |

| Carbonyl Ene and Prins Cyclizations | These reactions construct the piperidine ring from acyclic precursors. By choosing between a Lewis acid or a Brønsted acid catalyst, chemists can selectively produce either the trans or cis diastereomer of a 3,4-disubstituted piperidine, respectively. researchgate.netmdpi.com | Catalyst-controlled diastereoselectivity. |

| Chemo-enzymatic Dearomatization | This approach combines chemical synthesis with biocatalysis. An amine oxidase/ene imine reductase enzymatic cascade can convert N-substituted tetrahydropyridines into stereodefined 3,4-disubstituted piperidines with high precision. nih.gov | High stereoselectivity under mild, sustainable conditions. |

| Ireland-Claisen Rearrangement | A fully stereo-divergent rearrangement of achiral lactones has been developed to access all four possible stereoisomers of 3,4-disubstituted piperidines. rsc.org | Access to all possible stereoisomers from a common precursor. |

| Chiral Auxiliary-Guided Synthesis | Starting from materials like 2-pyridone, a carbohydrate-based chiral auxiliary can guide the stereoselective introduction of substituents at the 3- and 4-positions of the piperidine ring. researchgate.net | High regio- and stereoselectivity guided by a removable chiral group. |

These advanced methods underscore a critical shift in organic synthesis: from simply making a molecule to making the exact stereoisomer required for a specific biological function. Research has detailed the concise and stereoselective synthesis of optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidines, demonstrating the feasibility of producing these complex scaffolds on a larger scale for further research. researchgate.netresearchgate.net

Significance of the this compound Scaffold in Chemical Biology Research

The true significance of a chemical scaffold is realized when it is used to create molecules that can modulate biological processes in a novel or improved way. The this compound scaffold has emerged as a crucial component in the development of highly selective ligands for the µ-opioid receptor (MOR), the primary target for many pain medications. acs.org

A landmark achievement in this area was the discovery of PZM21 , a potent G protein-biased agonist of the µ-opioid receptor. nih.govmdpi.com Discovered through computational docking of millions of virtual compounds, PZM21 was identified as a novel chemical entity with the potential to provide strong pain relief (analgesia) with a lower risk of the severe side effects, such as respiratory depression and constipation, associated with conventional opioids like morphine. mdpi.comelifesciences.org

The chemical structure of PZM21 is built upon a (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide core. smolecule.com The this compound portion of the molecule is fundamental to its function:

It serves as a rigid, three-dimensional framework that correctly positions the other functional groups for optimal interaction with the receptor.

The specific cis configuration of the methyl and phenylamino (B1219803) groups on the piperidine ring is essential for its high potency and selectivity. smolecule.com

Structural studies show that PZM21's unique binding mode within the µ-opioid receptor, facilitated by its core scaffold, is responsible for its "biased signaling"—preferentially activating the desired G protein pathway over the β-arrestin pathway linked to side effects. nih.govfrontiersin.org

Research into analogues of PZM21 has further highlighted the importance of the 3,4-disubstituted piperidine core. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that even small changes to the substituents on the piperidine ring can dramatically shift a compound's activity from a pure antagonist (a molecule that blocks the receptor) to a mixed agonist-antagonist. acs.org This sensitivity underscores the scaffold's role as a tunable platform for fine-tuning the pharmacological properties of opioid receptor modulators. The development of PZM21 and its analogues showcases the power of using structurally precise scaffolds like this compound to design next-generation therapeutics based on a deep understanding of molecular interactions.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4-benzyl-3-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |

InChI Key |

HFXVJWJLHKYFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 4 Benzyl 3 Methylpiperidine

Synthesis of Analogues and Homologues

The generation of analogues and homologues of 4-benzyl-3-methylpiperidine is primarily achieved through systematic modifications at three key locations: the nitrogen atom of the piperidine (B6355638) ring, the aromatic benzyl (B1604629) group, and other positions within the piperidine ring structure. These derivatizations are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry.

N-Substituent Modifications of the Piperidine Ring

The N-benzyl group in piperidine derivatives serves both as a directing group in synthesis and as a point for significant structural variation. The benzyl group can be removed, often through catalytic hydrogenation, allowing for the introduction of a diverse range of substituents via alkylation or acylation reactions. guidechem.com This flexibility is fundamental in creating libraries of compounds for biological screening.

Research into N-substituted piperidines has shown that the nature of the N-substituent is critical for biological activity. For instance, in studies of influenza virus fusion inhibitors based on N-benzyl-4,4-disubstituted piperidines, replacing the N-1 benzyl group with smaller alkyl groups like methyl or with a cyclohexyl group resulted in a significant reduction or complete loss of antiviral activity. ub.edu Conversely, in other contexts, a variety of N-substituents have been successfully incorporated to modulate pharmacological properties. A study on 5α-reductase inhibitors described the synthesis of a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with a range of acyl and alkyl groups attached to the nitrogen. nih.gov

Table 1: Examples of N-Substituent Modifications on Piperidine Rings

| Original N-Substituent | Modification/Replacement | Resulting Compound Class | Reference |

|---|---|---|---|

| Benzyl | Benzoyl | N-Acylpiperidine | nih.gov |

| Benzyl | Adamantanoyl | N-Acylpiperidine | nih.gov |

| Benzyl | Diphenylacetyl | N-Alkylpiperidine | nih.gov |

| Benzyl | Methyl | N-Methylpiperidine | ub.edu |

| Benzyl | Cyclohexyl | N-Cyclohexylpiperidine | ub.edu |

These modifications highlight the modular nature of piperidine synthesis, where the N-substituent can be tailored to optimize interactions with biological targets.

Variations on the Benzyl Moiety

Modifications to the benzyl group itself, typically involving the addition of substituents to the aromatic ring, represent another key strategy for derivatization. These changes can alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific targets.

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents at the ortho and meta positions of the N-benzyl side chain to explore their effects on transporter affinity. researchgate.net For example, the introduction of a trifluoromethyl group at the C2 position of the benzyl ring resulted in a compound that acts as an allosteric modulator of the serotonin (B10506) transporter. researchgate.net Similarly, condensation reactions between N-benzyl-4-piperidone and various substituted 2-hydroxybenzaldehydes have been used to create complex bis(benzylidene)-4-piperidone structures, further demonstrating the utility of modifying the benzyl portion of the molecule. mdpi.com

Derivatization at Other Piperidine Ring Positions

Functionalization of the piperidine ring at positions other than the nitrogen atom allows for the introduction of additional diversity and stereochemical complexity. An efficient aza-Michael reaction has been utilized to create chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org These piperidones were subsequently converted into analogues of the Alzheimer's disease drug donepezil, demonstrating that stereochemistry at the C-2 and C-4 positions significantly influences inhibitory activity. acs.org Specifically, syn-substituted methyl compounds were found to be approximately 24 times more active than their anti-substituted counterparts. acs.org

Further synthetic approaches involve Wittig reactions on substituted 4-piperidones to generate corresponding methoxymethylene derivatives, which can then be transformed into aldehyde intermediates for further elaboration. acs.org

Formation and Utility of Key Intermediates

The synthesis of complex piperidine derivatives often proceeds through key, isolable intermediates that provide versatile handles for subsequent chemical transformations. Piperidones and their reduced alcohol forms are among the most important of these precursors.

1-Benzyl-4-methyl-3-piperidone as a Precursor

The ketone at the C-4 position of 1-benzyl-3-methyl-4-piperidone (B123424) is a highly reactive site, enabling a wide range of transformations. guidechem.com It can be readily converted into hydroxyl, amino, cyano, and other functional groups, making it an essential building block for complex drug molecules. guidechem.com This intermediate is notably used in the synthesis of potent analgesics. guidechem.com

Table 2: Synthesis of 1-Benzyl-3-methyl-4-piperidone

| Starting Materials | Key Reagents | Yield | Reference |

|---|---|---|---|

| 1-Benzyl-4-piperidone | Sodium Hydride, Methyl Iodide | 47% | chemicalbook.com |

| Benzylamine, Methyl Methacrylate | Sodium Methoxide | 66.75% (total) | guidechem.com |

N-Benzyl-3-hydroxy-4-methylpiperidine Transformations

Reduction of the ketone in 1-benzyl-4-methyl-3-piperidone yields the corresponding alcohol, N-benzyl-3-hydroxy-4-methylpiperidine. This intermediate is crucial for synthesizing amino-substituted piperidines. For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine was optimized and scaled up for the production of kilogram quantities. carbogen-amcis.com This process involves hydroboration of a tetrahydropyridine (B1245486) intermediate followed by oxidation and a subsequent reductive amination, a sequence that proceeds through a hydroxylated piperidine. carbogen-amcis.com

The hydroxyl group itself can be a target for further derivatization, such as oxidation back to a ketone or conversion to a leaving group for nucleophilic substitution reactions. In related systems, such as chiral N-benzyl-3-hydroxypiperidine, the hydroxyl group can be oxidized to a ketone and then reduced back to an alcohol as a method for racemization, highlighting the reactivity of this functional group. epo.org

Tetrahydropyridine Intermediates in Piperidine Synthesis

The synthesis of substituted piperidines, including analogs of this compound, frequently proceeds through the intermediacy of tetrahydropyridines. These partially saturated heterocycles serve as valuable precursors that can be further elaborated to the final piperidine structure.

Another synthetic approach that highlights the importance of tetrahydropyridine intermediates involves the palladium-catalyzed cross-coupling reactions of 1-benzyl-4-piperidone derivatives. researchgate.net For instance, the Shapiro reaction can be employed to generate a vinyl lithium species from 1-benzyl-4-piperidone, which can then be trapped to form a tetrahydropyridine derivative amenable to further functionalization. researchgate.net Furthermore, palladium-catalyzed cross-coupling of enol triflates or vinyl stannanes derived from N-protected 4-piperidones provides access to a range of 4-substituted tetrahydropyridines. These intermediates can then be hydrogenated to the corresponding piperidines.

The synthesis of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine, where PG represents a protecting group, also proceeds through a dihydropyridine (B1217469) intermediate. In this multi-step synthesis, a ring-closure reaction is followed by catalytic hydrogenation to reduce the dihydropyridine ring to the piperidine scaffold. google.com

The following table summarizes various synthetic transformations involving tetrahydropyridine intermediates in the synthesis of substituted piperidines.

| Starting Material | Key Intermediate | Transformation | Product Class |

| Pyridinium (B92312) Salt | Tetrahydropyridine | Reduction, Hydroboration, Oxidation, Reductive Amination | cis-N-Benzyl-3-methylamino-4-methylpiperidine |

| 1-Benzyl-4-piperidone | 4-Substituted Tetrahydropyridine | Shapiro Reaction, Cross-Coupling | 4-Arylpiperidines |

| 2-Butenal and N-PG-2-nitroethylamine | (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine | Ring Closure, Catalytic Hydrogenation | (3R,4R)-N-PG-3-amino-4-methylpiperidine |

Pyrrolidone Derivatives as Related Intermediates

While the direct conversion of this compound to pyrrolidone derivatives is not extensively documented, the synthesis of pyrrolidines from piperidine precursors or through related synthetic strategies provides context for potential transformations. Methodologies for the synthesis of pyrrolidines often involve intramolecular cyclization reactions. nih.gov For instance, copper-catalyzed intramolecular C-H amination of N-haloamides is a known method for the synthesis of both pyrrolidines and piperidines. acs.org

Mechanistic Insights into Derivatization Reactions

The derivatization reactions involving the this compound scaffold are primarily understood through the mechanisms of the synthetic routes used to construct the piperidine ring and its analogs.

In the synthesis of piperidines via the reduction of pyridinium salts to tetrahydropyridine intermediates, the mechanism involves the addition of a hydride reagent to the pyridinium ion. Subsequent reactions, such as hydroboration, proceed via the well-established mechanism of syn-addition of a boron-hydrogen bond across the double bond of the tetrahydropyridine.

The N-debenzylation of piperidines is a common transformation. One study on the microsomal oxidative dealkylation of 1-benzyl-4-cyano-4-phenylpiperidine provides mechanistic insights that could be relevant to this compound. The study, using stable isotopes, demonstrated that the reaction proceeds via direct hydroxylation at the benzyl methylene (B1212753) position in a rate-determining step, with molecular oxygen being the source of the oxygen atom. nih.gov A primary isotope effect was observed when deuterium (B1214612) was substituted for hydrogen in the methylene group of the benzyl substituent, supporting this mechanism. nih.gov

Stereochemical Aspects of 4 Benzyl 3 Methylpiperidine and Its Analogues

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring typically adopts a chair conformation to minimize torsional strain. In the case of 4-benzyl-3-methylpiperidine, the substituents' orientation (axial or equatorial) is a key determinant of the conformational stability. Generally, bulky substituents prefer to occupy the equatorial position to avoid steric hindrance with axial hydrogens, a phenomenon known as 1,3-diaxial interaction.

For cis-isomers of 3,4-disubstituted piperidines, both substituents can be in an equatorial position, leading to a thermodynamically stable conformation. In contrast, for the trans-isomers, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the bulkier group (in this case, the benzyl (B1604629) group) occupies the equatorial position.

The choice of the N-substituent, such as a benzyl or a Boc group, can also influence the conformational equilibrium. For N-benzyl piperidines with a 2,3-disubstitution pattern, epimerization under thermodynamic conditions is driven by relieving the unfavorable 1,3-diaxial interaction, favoring a trans configuration where substituents can adopt equatorial positions. nih.gov In contrast, N-Boc piperidines with a 2,4-disubstitution pattern may adopt a twist-boat conformation to avoid A(1,3)-type strain between the Boc group and the 2-substituent. nih.govrsc.org While this compound has a 3,4-substitution pattern, these principles of minimizing steric strain are still applicable.

Computational studies on related molecules, such as cis-3-fluoro-4-methylpiperidine, have provided insights into the subtle interplay of steric and electronic effects that govern conformational preferences. researchgate.net These studies, along with experimental data from NMR spectroscopy, are crucial in elucidating the conformational landscape of substituted piperidines. researchgate.net

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer Configuration | Predicted Stable Conformation | Rationale |

| cis-(3R,4S) / (3S,4R) | Chair with equatorial benzyl and equatorial methyl | Minimizes 1,3-diaxial interactions for both substituents. |

| trans-(3R,4R) / (3S,4S) | Chair with equatorial benzyl and axial methyl | The bulkier benzyl group occupies the more stable equatorial position. |

Diastereoisomeric and Enantiomeric Purity Analysis and Control

The synthesis of this compound can result in a mixture of diastereomers and enantiomers. The control and analysis of this stereochemical outcome are paramount for applications where a specific stereoisomer is required.

Diastereomeric Control: Strategies for diastereoselective synthesis often involve the hydrogenation of a substituted pyridine (B92270) precursor. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the resulting piperidine. For instance, the hydrogenation of disubstituted pyridines has been shown to yield cis-piperidines with high diastereoselectivity. nih.gov Subsequent base-mediated epimerization can then be employed to access the corresponding trans-isomers. nih.govrsc.org The diastereomeric ratio is typically determined by analyzing the crude reaction product using 1H NMR spectroscopy. nih.govrsc.org

Enantiomeric Control: Achieving enantiomeric purity often requires asymmetric synthesis strategies. This can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, asymmetric synthesis of substituted piperidines has been achieved with high enantiomeric excess (ee > 95%) through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. researchgate.net Chiral HPLC analysis is a common method for determining the enantiomeric excess of the final product. researchgate.net

Table 2: Methods for Stereochemical Analysis of Substituted Piperidines

| Analytical Technique | Information Obtained |

| 1H NMR Spectroscopy | Diastereomeric ratio, relative stereochemistry through coupling constants and NOE analysis. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess, separation of enantiomers. |

| X-ray Crystallography | Absolute configuration and solid-state conformation of crystalline derivatives. |

Chiral Recognition and Inducement in Synthetic Processes

Chiral recognition and induction are fundamental concepts in the stereoselective synthesis of this compound. These processes involve the transfer of chirality from a chiral source to the final product, leading to the preferential formation of one stereoisomer over others.

One effective strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been used as a chiral auxiliary in asymmetric aldol (B89426) reactions to produce "Evans syn" aldols with good diastereoselectivity (73:27 to 97:3). researchgate.netscielo.org.mx The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched product. researchgate.netscielo.org.mx

Another approach is organocatalysis, where a small chiral organic molecule is used to catalyze a reaction enantioselectively. For example, enantiopure piperidines can be derivatized to create thiourea-based dual-functional organocatalysts, which can then be used in other asymmetric transformations. researchgate.net

The development of synthetic routes for compounds like cis-N-benzyl-3-methylamino-4-methylpiperidine on a larger scale highlights the practical application of these principles in producing kilograms of a single stereoisomer. carbogen-amcis.com

Stereochemical Implications of Alkylation and Quaternization on Piperidine Derivatives

Further functionalization of the piperidine nitrogen through alkylation or quaternization introduces a new substituent and can have significant stereochemical consequences.

N-Alkylation: The introduction of an alkyl group on the nitrogen atom of a chiral piperidine can influence the conformational equilibrium of the ring. For N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones, it has been shown that the N-benzyl group, along with other substituents, preferentially occupies the equatorial position in the chair conformation. researchgate.net

N-Quaternization: Quaternization of the nitrogen atom with an alkyl halide leads to the formation of a permanently charged piperidinium (B107235) salt. The stereochemical outcome of this reaction can be influenced by the existing stereochemistry of the piperidine ring. Studies on the quaternization of N-alkyl-4-phenyl-4-formylpiperidines have demonstrated that the direction of attack of the alkylating agent (axial or equatorial) can be diastereoselective. nih.gov The resulting diastereomeric quaternary salts can often be distinguished and characterized by NMR spectroscopy. researchgate.net

The Thorpe-Ingold effect, observed in the alkylation of 3-chloropiperidines, demonstrates how gem-dimethyl substitution at the C5 position can influence the reactivity and the preferred reaction pathway, favoring the formation of a piperidine adduct over a pyrrolidine (B122466) adduct through a bicyclic aziridinium (B1262131) ion intermediate. d-nb.info This highlights the intricate relationship between the substitution pattern and the stereochemical outcome of reactions involving the piperidine ring.

Computational Chemistry and in Silico Research of 4 Benzyl 3 Methylpiperidine

Molecular Modeling and Structure Prediction for Conformational Preferences

The conformational landscape of 4-benzyl-3-methylpiperidine is complex due to the non-planar nature of the piperidine (B6355638) ring and the rotational freedom of its substituents. Molecular modeling techniques, such as density functional theory (DFT) and molecular mechanics, are employed to predict the most stable conformations of this compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. For 3-methylpiperidine, the methyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. nih.gov

In the case of this compound, the conformational preference is determined by the interplay of steric and electronic effects of both the benzyl (B1604629) and methyl groups. The large benzyl group at the 4-position strongly favors an equatorial orientation to minimize steric hindrance. Consequently, the conformational equilibrium of the 3-methyl group is influenced. Computational studies on analogous substituted piperidines have shown that the relative energies of different conformers can be quantitatively predicted. nih.gov For instance, in 4-substituted piperidines, the conformational free energies are nearly identical to analogous cyclohexanes. nih.gov

The two primary chair conformations for cis- and trans-4-benzyl-3-methylpiperidine would involve different arrangements of the methyl and benzyl groups. In the cis isomer, both substituents would be on the same side of the ring, leading to a diequatorial or a diaxial arrangement. The diequatorial conformer is expected to be significantly more stable. In the trans isomer, the substituents are on opposite sides, leading to an axial-equatorial arrangement. The most stable conformer for the trans isomer would have the larger benzyl group in the equatorial position and the methyl group in the axial position. Quantum chemical calculations on related N-acylpiperidines have demonstrated that pseudoallylic strain can dictate the axial or equatorial orientation of substituents at the 2-position, highlighting the subtle electronic effects that can influence conformational preferences. nih.govacs.org

Table 1: Predicted Relative Stability of this compound Conformers

| Isomer | Substituent Positions | Predicted Relative Stability |

| cis | 3-methyl (equatorial), 4-benzyl (equatorial) | Most Stable |

| cis | 3-methyl (axial), 4-benzyl (axial) | Least Stable |

| trans | 3-methyl (axial), 4-benzyl (equatorial) | More Stable |

| trans | 3-methyl (equatorial), 4-benzyl (axial) | Less Stable |

Note: This table represents predicted stability based on general principles of conformational analysis of substituted piperidines.

Mechanistic Studies through Computational Simulations (e.g., reaction pathways, transition states, chirality transfer)

Computational simulations are invaluable for elucidating the reaction mechanisms involved in the synthesis of substituted piperidines, including this compound. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways.

For instance, the synthesis of substituted piperidines can be achieved through various methods, such as the reduction of corresponding pyridinium (B92312) salts or the cyclization of acyclic precursors. researchgate.net DFT calculations have been used to study the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines, revealing a Cu(I)/Cu(II) catalytic cycle. acs.org Such computational studies can predict the feasibility of different synthetic routes and optimize reaction conditions.

The stereoselectivity of reactions leading to specific isomers of this compound can also be investigated computationally. For example, in the synthesis of highly substituted piperidines via PdII-catalyzed 1,3-chirality transfer, computational modeling can help to understand the factors governing the stereochemical outcome. ajchem-a.com Similarly, the stereoselective preparation of substituted piperidines from unstable azomethine ylides has been rationalized through computational analysis. ajchem-a.com

Computational studies on the enantioselective deprotonation of N-Boc-piperidine have provided insights into the transition state structures and reaction energetics that govern the stereospecificity of alkylation reactions. researchgate.net These principles can be extended to understand and predict the stereochemical control in the synthesis of chiral this compound.

Prediction of Molecular Interactions and Target Binding Profiles

In silico methods are widely used to predict the potential biological targets of small molecules like this compound. These approaches typically involve comparing the structural and physicochemical properties of the query molecule to libraries of compounds with known biological activities.

One common technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For example, a computational study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine investigated its potential as an inhibitor of SARS-CoV-2 main protease through molecular docking. nih.gov Such studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Pharmacophore modeling is another powerful tool for predicting molecular interactions. nih.govnih.govmdpi.comrsc.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By generating a pharmacophore model for a set of known active compounds, it is possible to screen virtual libraries for novel molecules that fit the model. This approach has been applied to various piperidine derivatives to identify potential biological targets. nih.gov

Reverse screening methods, such as those employed by SwissTargetPrediction, compare the similarity of a query molecule to a database of known ligands for a wide range of protein targets. bio.toolsnih.govexpasy.orgnih.gov This allows for the prediction of a spectrum of potential targets for this compound based on the principle that similar molecules are likely to bind to similar proteins. mdpi.com

Three-Dimensional (3D) Shape Analysis in Chemical Space Exploration

The three-dimensional shape of a molecule is a critical determinant of its biological activity. 3D shape analysis allows for the characterization and comparison of molecular shapes, providing a means to explore chemical space and design molecules with desired properties.

The shape of this compound can be described using various molecular descriptors, such as the principal moments of inertia (PMI). rsc.org These descriptors can be used to classify molecules as rod-like, disk-like, or spherical. The analysis of a virtual library of fragments derived from 20 cis- and trans-disubstituted piperidines showed that these molecules occupy a wide area of 3D chemical space, distinct from the predominantly flat aromatic compounds found in many fragment libraries. rsc.org This highlights the value of saturated heterocyclic scaffolds like piperidine in generating structural diversity for fragment-based drug discovery.

The conformational flexibility of the piperidine ring and its substituents contributes to the accessible 3D shapes of this compound. The presence of the benzyl and methyl groups adds to the three-dimensionality of the molecule, which can be advantageous for binding to complex protein pockets.

In Silico Tools for Activity Spectrum Prediction

Several in silico tools are available to predict the biological activity spectrum of a compound based on its chemical structure. These tools utilize machine learning algorithms and large databases of structure-activity relationships to make predictions.

The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities, including pharmacological effects and mechanisms of action. actamedica.org By inputting the structure of this compound into the PASS server, a list of probable biological activities with corresponding probabilities can be obtained. This can provide initial hypotheses about the potential therapeutic applications of the compound.

Another valuable tool is SwissTargetPrediction, which, as mentioned earlier, predicts protein targets based on ligand similarity. bio.toolsnih.govexpasy.orgnih.gov The output from SwissTargetPrediction can suggest potential mechanisms of action and guide the design of experimental assays to validate the predicted targets. mdpi.com Computational studies on various piperidine derivatives have demonstrated the utility of these in silico tools in identifying potential biological activities and targets. nih.govunisi.it

Structure Activity Relationship Sar Studies for 4 Benzyl 3 Methylpiperidine Analogues

Elucidation of Key Structural Motifs Influencing Research Activity

The fundamental architecture of 4-benzyl-3-methylpiperidine comprises three key motifs: the piperidine (B6355638) ring, the benzyl (B1604629) group at the 4-position, and the methyl group at the 3-position. The interplay of these components is critical in defining the interaction of these molecules with biological targets.

The 4-benzyl group is a crucial determinant of activity. The aromatic nature of the phenyl ring allows for various non-covalent interactions, including π-π stacking and hydrophobic interactions. The methylene (B1212753) linker between the piperidine and phenyl rings provides a degree of rotational freedom, enabling the phenyl group to adopt an optimal orientation within a binding site.

The 3-methyl group introduces a chiral center and provides steric bulk adjacent to the 4-position substituent. This can have a profound impact on the molecule's preferred conformation and its ability to fit within a specific binding pocket. The presence and orientation of this methyl group can influence the relative positioning of the benzyl group and the piperidine nitrogen, thereby modulating the molecule's interaction with its target.

Impact of Substituent Position and Nature on Research Profiles

Modifications to the substituents on both the benzyl and piperidine moieties of related analogues have been shown to significantly alter their research profiles.

Substitutions on the Benzyl Ring

In studies of N-benzylpiperidine analogues, which share the feature of a benzyl group attached to the piperidine core, substitutions on the aromatic ring have been extensively investigated. For instance, in a series of N-benzylpiperidine analogues targeting the dopamine (B1211576) transporter (DAT), the introduction of electron-withdrawing groups at the C4-position of the benzyl ring was found to be beneficial for binding affinity. This suggests that the electronic properties of the benzyl ring are a key factor in modulating activity.

The position of the substituent on the benzyl ring is also critical. Studies on 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that substituents at the ortho and meta positions of the N-benzyl side chain could modulate affinity and selectivity for the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters.

Substitutions on the Piperidine Ring

Alterations to the piperidine ring itself, beyond the core 3-methyl and 4-benzyl groups, can also impact activity. While specific data on further substitutions on the this compound core is limited, general principles from related piperidine-containing compounds suggest that modifications to the piperidine nitrogen are a common strategy to tune activity. N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Stereochemical Influence on Structure-Activity Relationships

The presence of a chiral center at the 3-position of the this compound core means that stereochemistry plays a pivotal role in determining the research activity of its analogues. The relative orientation of the methyl and benzyl groups (cis or trans) creates distinct diastereomers, which can exhibit significantly different biological profiles.

In a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for opioid receptors, the resolution of enantiomers revealed that while there was only a limited stereochemical effect on receptor selectivity, the potency could be influenced by the absolute configuration. This highlights the importance of stereochemistry in the interaction with chiral biological targets such as receptors and enzymes.

The synthesis of stereo-enriched 3- and 3,4-substituted piperidines is an active area of research, underscoring the recognized importance of controlling stereochemistry for optimizing biological activity. The precise spatial arrangement of substituents on the piperidine ring is critical for achieving optimal interactions with the binding site, and even subtle changes in stereochemistry can lead to significant differences in potency and selectivity.

Correlation between Computational Molecular Descriptors and Research Activity

For example, a QSAR analysis of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine congeners as CCR5 antagonists explored a range of molecular descriptors. This study highlighted the importance of parameters such as:

Hydrophobicity (π): Lipophilicity is often a key factor in determining a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a binding site.

Electronic Parameters (Hammett σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents, which can influence binding affinity through electrostatic interactions.

Steric Parameters (Molar Refractivity, STERIMOL values): These parameters relate to the size and shape of substituents and are crucial for understanding how steric bulk can either enhance or hinder binding.

These computational approaches suggest that a combination of electronic, steric, and hydrophobic properties governs the research activity of these types of piperidine derivatives. Future computational studies specifically focused on this compound analogues could provide more precise predictive models for designing new compounds with desired activity profiles.

Mechanistic Investigations of 4 Benzyl 3 Methylpiperidine Interactions at the Molecular Level

Molecular Target Identification and Validation in Research Contexts

While specific molecular targets for 4-Benzyl-3-methylpiperidine have not been definitively identified through extensive experimental screening, the broader class of piperidine-containing compounds has been investigated against a range of biological macromolecules. Computational and in vitro studies on derivatives of 4-benzylpiperidine (B145979) suggest several potential protein families as likely interaction partners.

Monoamine Transporters: A significant body of research has focused on 4-benzylpiperidine derivatives as ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior. The structural similarity of this compound to known monoamine reuptake inhibitors makes these transporters primary targets of interest.

Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are another class of proteins that have been identified as targets for 4-benzylpiperidine and 4-benzylpiperazine analogs. These receptors are involved in a variety of cellular functions, and ligands that bind to them are being explored for their potential in treating neurological disorders and other conditions. For instance, in vitro binding assays have shown that some 4-benzylpiperazine ligands exhibit low nanomolar affinity for σ1 receptors with high selectivity over σ2 receptors.

Enzymes: Derivatives of the 4-benzylpiperidine scaffold have also been investigated as inhibitors of various enzymes. These include monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, and Coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in transcriptional regulation. This suggests that this compound could potentially interact with and modulate the activity of specific enzymes.

Viral Proteins: In a recent computational study, a derivative of 4-benzylpiperidine, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated for its potential to inhibit key proteins of the SARS-CoV-2 virus. This highlights the potential for this chemical scaffold to interact with a diverse range of protein targets, including those from pathogenic organisms.

It is important to note that these potential targets are inferred from studies on related compounds. Experimental validation through binding assays and functional screens is necessary to confirm the specific molecular targets of this compound.

Binding Modes and Interaction Profiling with Biological Macromolecules (e.g., enzymes, receptors, transporters)

Molecular docking studies on close analogs of this compound have provided theoretical insights into its potential binding modes with biological macromolecules.

A computational investigation of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine with various SARS-CoV-2 proteins revealed potential binding interactions within the active sites of these viral proteins. The study predicted that the compound could form hydrogen bonds and hydrophobic interactions with key amino acid residues, suggesting a possible mechanism of inhibition. For example, docking with the spike glycoprotein (B1211001) indicated interactions with several amino acid residues, leading to a good binding affinity.

The binding of 4-benzylpiperidine derivatives to the sigma-1 receptor has also been modeled. These studies suggest that the protonated nitrogen of the piperidine (B6355638) ring can form a salt bridge with a key aspartate residue in the receptor's binding pocket. Additionally, hydrophobic interactions between the benzyl (B1604629) group and aromatic residues within the binding site are thought to contribute to the binding affinity.

In the context of enzyme inhibition, molecular modeling of benzylpiperidine derivatives with monoacylglycerol lipase (MAGL) predicted their binding mode within the enzyme's active site. These in silico analyses are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

The following interactive table summarizes the predicted binding affinities of a 4-benzylpiperidine derivative with various SARS-CoV-2 protein targets, as determined by a molecular docking study.

| Protein Target | Binding Affinity (kcal/mol) |

| Spike receptor protein (2AJF) | -6.5 |

| Papain-like protease (PLpro) (4OVZ) | -7.2 |

| Spike glycoprotein with ACE2 receptor (6ACD) | -8.1 |

| Main protease (6LU7) | -7.0 |

| RNA dependent RNA polymerase (6M71) | -7.1 |

| Spike binding domain with ACE2 receptor (6MOJ) | -7.1 |

| Spike glycoprotein (6VSB) | -8.1 |

| SARS-CoV Main protease | -7.0 |

This data is for the derivative 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine and serves as a predictive model for potential interactions of the 4-benzylpiperidine scaffold.

Modulatory Effects on Biochemical Pathways in Research Models

While specific studies on the effects of this compound on biochemical pathways are not available, research on its structural analogs allows for informed hypotheses.

Given the potential of 4-benzylpiperidine derivatives to interact with monoamine transporters, it is plausible that this compound could modulate neurotransmitter signaling pathways. Inhibition of DAT, SERT, or NET would lead to increased levels of dopamine, serotonin, or norepinephrine in the synapse, respectively, thereby influencing downstream signaling cascades involved in mood and behavior.

The interaction of related compounds with sigma-1 receptors suggests a potential role in modulating calcium signaling and intracellular stress responses. Sigma-1 receptor agonists have been shown to influence a variety of cellular processes, and if this compound acts on this receptor, it could have wide-ranging effects on cellular function.

Furthermore, the inhibition of enzymes like MAGL by benzylpiperidine derivatives points to a possible modulation of the endocannabinoid system. Inhibition of MAGL would lead to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which could, in turn, affect pathways related to pain, inflammation, and neurotransmission.

Emerging Applications and Future Directions in Chemical Biology Research

Development as Research Probes and Chemical Tools

The inherent structural features of the 4-benzylpiperidine (B145979) framework make it an excellent scaffold for the design of chemical probes and research tools. By modifying the core structure, researchers can develop potent and selective ligands to investigate the function and pharmacology of various biological targets, such as G-protein coupled receptors (GPCRs) and transporters.

Derivatives of the 4-benzylpiperidine scaffold have been successfully developed as selective ligands for specific receptor subtypes. For instance, a compound featuring the 4-benzylpiperidine core, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was identified as a potent and selective antagonist of the NR1A/2B subtype of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov This selectivity allows for its use as a research tool to dissect the physiological roles of this specific NMDA receptor subtype in complex biological systems, including its potential involvement in conditions like Parkinson's disease. nih.gov

Furthermore, the scaffold is amenable to radiolabeling, enabling its use in advanced imaging techniques. Benzylpiperidine derivatives have been designed and synthesized for potential labeling with positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radionuclides. iaea.org Such radiolabeled probes are invaluable for in vivo imaging of target proteins, like sigma receptors, which can play a crucial role in understanding central nervous system (CNS) diseases and tumors. iaea.org

The versatility of the scaffold also extends to the development of allosteric modulators. One derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was found to act as an allosteric modulator of the serotonin (B10506) transporter (SERT). researchgate.net Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a secondary site, offering a more nuanced way to control protein function. Such compounds are powerful tools for studying the complex mechanisms of transporter regulation.

Below is a table summarizing examples of 4-benzylpiperidine derivatives developed as research tools.

| Derivative Name | Target | Application |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B NMDA Receptor | Selective antagonist for receptor subtype investigation. nih.gov |

| Substituted Benzylpiperidines (e.g., BFP) | Sigma-1 Receptor | Potential PET/SPECT imaging agents for CNS disorders. iaea.org |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | Serotonin Transporter (SERT) | Allosteric modulator for studying transporter function. researchgate.net |

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, relying on the screening of small, low-molecular-weight compounds (fragments) to identify starting points for drug development. nih.gov The 4-benzyl-3-methylpiperidine scaffold is well-suited for inclusion in FBDD libraries due to its favorable physicochemical properties and, most importantly, its three-dimensional (3D) character.

Many conventional fragment libraries are dominated by flat, two-dimensional aromatic structures. There is a growing consensus that incorporating more 3D fragments can lead to improved selectivity and better physicochemical properties in the resulting lead compounds. nih.govrsc.org Saturated heterocyclic systems like piperidine (B6355638) provide excellent 3D diversity. rsc.org The methyl and benzyl (B1604629) substitutions on the this compound core provide defined stereochemical and spatial arrangements, allowing for a more comprehensive exploration of the 3D chemical space. rsc.org

A fragment derived from the this compound scaffold would generally adhere to the "Rule of Three," a set of guidelines for desirable fragment properties. nih.gov

Table: "Rule of Three" Compliance for a Hypothetical this compound Fragment

| Property | "Rule of Three" Guideline | Estimated Value for Core Scaffold | Compliance |

| Molecular Weight (MW) | < 300 Da | ~189.29 Da | Yes |

| Calculated Log P (cLogP) | ≤ 3 | ~2.8-3.2 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (amine) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 1 (amine) | Yes |

The synthesis of libraries of regio- and diastereoisomers of methyl-substituted piperidines has been reported as a method to generate novel 3D building blocks for FBDD campaigns. nih.govrsc.org By creating a virtual library based on these scaffolds, researchers can analyze properties like the Principal Moments of Inertia (PMI) to quantify their 3D shape and ensure broad coverage of fragment space. rsc.org The inclusion of the this compound motif and its isomers in screening libraries provides access to unique chemical architectures that can bind to novel pockets on protein targets.

Advanced Chemical Biology Approaches Utilizing this compound Scaffolds

The this compound scaffold serves as an ideal foundation for creating sophisticated probes for advanced chemical biology applications, such as photoaffinity labeling (PAL) and chemical proteomics. These techniques are powerful for identifying the molecular targets of bioactive compounds and elucidating drug-protein interactions in complex biological environments. nih.govbiotechsupportgroup.com

Photoaffinity Labeling (PAL): PAL involves modifying a ligand with a photoreactive group. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the ligand to its binding partner, allowing for subsequent identification of the target protein. nih.gov A this compound-based molecule could be derivatized, for example on the benzyl ring, with a photoreactive moiety like a diazirine, benzophenone, or an aryl azide. The resulting probe would retain the core binding properties of the parent molecule while enabling covalent capture of its biological target. This approach is particularly valuable for validating new drug targets or identifying off-targets. nih.gov

Chemical Proteomics: In chemical proteomics, a bioactive small molecule is used to isolate its binding partners from a complex protein mixture, such as a cell lysate. biotechsupportgroup.com The this compound scaffold can be adapted for these "pulldown" experiments by incorporating a linker and an affinity tag (e.g., biotin). The linker would typically be attached to a position on the molecule that does not interfere with target binding. The tagged probe is immobilized on a solid support (like streptavidin beads) and incubated with a proteome. Proteins that bind to the probe are captured and can be identified using mass spectrometry. This method provides an unbiased view of the cellular interactome of a compound based on the this compound scaffold. biotechsupportgroup.com

Table: Potential Modifications for Advanced Chemical Biology Probes

| Technique | Required Modification | Example Moiety | Purpose |

| Photoaffinity Labeling (PAL) | Incorporation of a photoreactive group | Diazirine, Benzophenone | Covalent crosslinking to the target protein upon UV activation for target identification. nih.gov |

| Chemical Proteomics | Attachment of a linker and an affinity tag | Alkyl chain with a terminal Biotin | Immobilization on a solid support for affinity-based pulldown of interacting proteins. biotechsupportgroup.com |

While specific examples utilizing the this compound scaffold in these advanced techniques are not yet widely published, its synthetic accessibility makes it a prime candidate for the development of such next-generation chemical biology tools.

Future Prospects and Challenges in the Academic Research of this compound

The this compound scaffold holds significant promise for future academic research, but its full potential is accompanied by distinct challenges that need to be addressed.

Future Prospects: The primary prospect for this scaffold lies in its continued exploitation for drug discovery and as a template for chemical probe development. Its 3D nature is particularly advantageous for targeting complex protein-protein interactions or allosteric sites that are often challenging for flatter molecules. The expansion of libraries based on the this compound core, containing diverse stereoisomers and functional group substitutions, will be a key driver for discovering novel biological activities. nih.gov Furthermore, applying advanced computational methods to predict the binding modes of these scaffolds can accelerate the design of next-generation ligands with enhanced potency and selectivity.

Challenges: A major challenge in working with the this compound scaffold is the control of stereochemistry. The molecule contains two stereocenters (at positions 3 and 4 of the piperidine ring), leading to the possibility of four stereoisomers. The synthesis of a single, desired isomer in high purity can be complex and costly, often requiring sophisticated asymmetric synthesis strategies or challenging chiral resolution steps. researchgate.net Different stereoisomers can have vastly different biological activities and off-target effects, making stereochemical control paramount for developing selective tools or therapeutics.

Another challenge is target deconvolution. While a molecule based on this scaffold may show interesting activity in a phenotypic screen, identifying its precise molecular target(s) can be a significant hurdle. The development of the advanced chemical biology probes discussed in section 8.3 will be critical to overcoming this challenge.

Table: Summary of Future Prospects and Challenges

| Area | Prospects | Challenges |

| Medicinal Chemistry | Development of novel therapeutics with improved 3D profiles; targeting allosteric sites and protein-protein interactions. | Stereoselective synthesis to access pure isomers; optimizing ADME properties. researchgate.net |

| Chemical Biology | Creation of highly selective chemical probes (e.g., for PET imaging, PAL) to study complex biological processes in vitro and in vivo. iaea.org | Target identification and validation for phenotypically active compounds; ensuring probe selectivity. |

| Synthetic Chemistry | Development of more efficient and scalable synthetic routes to access a wide diversity of substituted piperidine analogs. nih.gov | Cost and complexity of starting materials and reagents; achieving high diastereoselectivity and enantioselectivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for 4-Benzyl-3-methylpiperidine and its derivatives?

- Methodology :

- Synthesis : Use reductive amination or nucleophilic substitution to introduce the benzyl and methyl groups at the 4- and 3-positions of the piperidine ring, respectively. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield and purity. For example, similar piperidine derivatives were synthesized via palladium-catalyzed cross-coupling reactions .

- Characterization : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) and HPLC can validate molecular weight and purity (>95%). Retention time and peak area consistency in HPLC ensure batch reproducibility .

Q. How should researchers handle toxicity risks during experimental work with this compound?

- Safety Protocol :

- Acute Toxicity Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical help .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid incompatible materials like strong acids or oxidizing agents .

Q. What stability and reactivity considerations are critical for experimental design?

- Key Factors :

- Chemical Stability : The compound is stable under recommended storage conditions but may degrade in the presence of moisture or light. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) .

- Reactivity : Avoid reactions with strong bases or electrophiles that could lead to hazardous decomposition (e.g., toxic fumes during combustion) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

- Experimental Design :

- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities for receptors like serotonin or dopamine transporters, given structural similarities to bioactive piperidine derivatives .

- In Vitro Assays : Test inhibitory effects on enzymatic targets (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. Compare IC₅₀ values with reference compounds like 1-Benzylpiperidine .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers to prioritize derivatives for in vivo studies .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

- SAR Optimization :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl ring to enhance metabolic stability. Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate steric effects .

- Stereochemical Modifications : Synthesize enantiomers via chiral resolution or asymmetric catalysis. Compare pharmacokinetic profiles (e.g., half-life, bioavailability) to identify optimal stereoisomers .

Q. How should contradictory data on toxicity or bioactivity be resolved in published studies?

- Data Reconciliation Framework :

- Source Evaluation : Cross-reference safety data from multiple SDS (e.g., Apollo Scientific vs. Combi-Blocks) to identify inconsistencies in hazard classifications .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., OECD guidelines for acute oral toxicity). Use control compounds to calibrate assay sensitivity .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies. Consider variables like purity, solvent, or assay methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.